2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
CAS No.: 15485-65-1
Cat. No.: VC21347755
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15485-65-1 |
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Molecular Formula | C14H12O5 |
Molecular Weight | 260.24 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,15-16,18-19H,5H2 |
Standard InChI Key | XYMPPRJBUSAOQA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O |
Chemical Identity and Classification
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C14H12O5 and a molecular weight of 260.24 g/mol. This compound is registered in chemical databases with PubChem CID 9813852 and has been cataloged since October 25, 2006, with recent updates as of March 1, 2025 . It belongs to the class of phenolic compounds containing multiple hydroxyl groups attached to aromatic rings connected by an ethanone bridge. The compound is also known by several synonyms including 2,4,4',6-tetrahydroxydeoxybenzoin, alpha-(4'-Hydroxyphenyl)phloroacetophenone, and 2-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-ethanone .
Nomenclature and Identifiers
The compound possesses several standard chemical identifiers that facilitate its unique identification in scientific literature and databases. These identifiers ensure accurate reference to the specific chemical structure across various research platforms.
Identifier Type | Value |
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IUPAC Name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
CAS Registry Number | 15485-65-1 |
InChI | InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,15-16,18-19H,5H2 |
InChIKey | XYMPPRJBUSAOQA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O |
Structural Characteristics
Molecular Structure
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone consists of two aromatic rings connected by an ethanone bridge. The first ring contains a single hydroxyl group at the para position (4-hydroxyphenyl), while the second ring features three hydroxyl groups at positions 2, 4, and 6 (2,4,6-trihydroxyphenyl) . The ketone functional group (C=O) forms part of the ethanone bridge connecting these two aromatic systems. This structural arrangement creates a molecule with potential for hydrogen bonding and antioxidant activity due to the multiple phenolic hydroxyl groups.
Functional Groups
The compound contains several key functional groups that contribute to its chemical properties:
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A ketone group (C=O) between the two aromatic rings
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Four hydroxyl groups (-OH) distributed across the two aromatic rings
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Two benzene rings with different substitution patterns
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A methylene (-CH2-) group connecting the 4-hydroxyphenyl group to the carbonyl carbon
This combination of functional groups creates a molecule with potential hydrogen bond donor and acceptor sites, which may contribute to its biological activity profiles.
Physical and Chemical Properties
The physicochemical characteristics of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone determine its behavior in biological systems and its potential applications in various fields.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 260.24 g/mol |
Exact Mass | 260.068 g/mol |
Heavy Atom Count | 19 |
State | Solid (presumed based on similar compounds) |
Chemical Reactivity
While specific reactivity data for 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is limited in the available search results, predictions can be made based on its functional groups:
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The phenolic hydroxyl groups can participate in hydrogen bonding and may exhibit antioxidant properties through radical scavenging mechanisms.
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The ketone group can undergo typical carbonyl reactions including nucleophilic addition.
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The aromatic rings may participate in electrophilic aromatic substitution reactions, with the electron-donating hydroxyl groups directing substitution to specific positions.
Structural Relationships with Similar Compounds
2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone shares structural similarities with several related compounds. The 2,4,6-trihydroxyphenyl moiety resembles phloroglucinol, a naturally occurring compound found in certain plants. The structure also bears similarities to phloroacetophenone (2',4',6'-trihydroxyacetophenone) .
Comparison with Phloroacetophenone
Phloroacetophenone (2',4',6'-trihydroxyacetophenone) is a related compound with the molecular formula C8H8O4 that contains the 2,4,6-trihydroxyphenyl group attached to an acetyl group . While structurally simpler than our target compound, phloroacetophenone has documented biological activities that may provide insights into potential properties of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone.
Feature | 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | Phloroacetophenone |
---|---|---|
Molecular Formula | C14H12O5 | C8H8O4 |
Molecular Weight | 260.24 g/mol | 168.15 g/mol |
Structure | Two aromatic rings connected by ethanone | Single aromatic ring with acetyl group |
Hydroxyl Groups | Four (positions 2,4,6 on one ring, 4' on second ring) | Three (positions 2,4,6) |
Research Gaps and Future Directions
Despite being cataloged in chemical databases, dedicated research on 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone appears limited based on the available search results. This presents several opportunities for future investigations:
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Synthesis and characterization of the compound using modern analytical techniques
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Evaluation of antioxidant properties through free radical scavenging assays
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Assessment of potential anti-inflammatory activity in cellular models
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Investigation of enzyme inhibition properties, particularly against targets involved in cholesterol metabolism based on the activity of related compounds
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Study of structure-activity relationships by comparing with analogues having different hydroxyl group patterns
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